![molecular formula C13H11ClN4 B2466412 6-(3-Chlorophenyl)-2-methylpyrazolo[1,5-a]pyrimidin-7-amine CAS No. 85841-03-8](/img/structure/B2466412.png)

6-(3-Chlorophenyl)-2-methylpyrazolo[1,5-a]pyrimidin-7-amine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

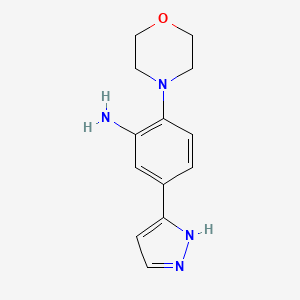

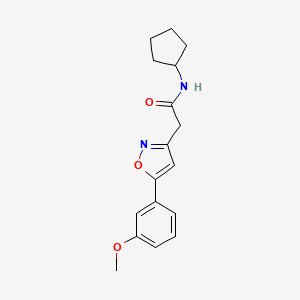

Descripción

This compound belongs to the class of organic compounds known as phenylpyrazoles . Pyrazolo[1,5-a]pyrimidines are purine analogues and have beneficial properties as antimetabolites in purine biochemical reactions .

Molecular Structure Analysis

Pyrazolo[1,5-a]pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . Depending on where the nitrogen atom is located in pyridine, we can find four possible skeletons for the heterocyclic combination of pyrimidine and pyridine rings .Chemical Reactions Analysis

The chemical reactions of pyrazolo[1,5-a]pyrimidines are diverse and depend on the specific substituents present on the molecule. For instance, when heated under reflux with MeONa in BuOH, 5-acetyl-4-aminopyrimidines, acylated with carboxylic anhydrides or acid chlorides, are transformed into pyrido[2,3-d]pyrimidin-5-one derivatives .Physical And Chemical Properties Analysis

The physical and chemical properties of pyrazolo[1,5-a]pyrimidines depend on their specific structure and substituents. For instance, the degree of lipophilicity, i.e., the affinity of this drug for a lipid environment, allows it to diffuse easily into the cells .Aplicaciones Científicas De Investigación

Synthesis and Crystal Structure

6-(3-Chlorophenyl)-2-methylpyrazolo[1,5-a]pyrimidin-7-amine and its derivatives are synthesized through various chemical processes, with a focus on their crystal structure and biological activity. For instance, Lu Jiu-fu et al. (2015) synthesized a related compound, highlighting its moderate anticancer activity and detailing its crystal structure in the triclinic system (Lu Jiu-fu et al., 2015). This demonstrates the compound's potential in pharmacological research and material science.

Antihypertensive Activity

Some derivatives of this compound have been evaluated for their antihypertensive properties. Bennett et al. (1981) found that certain derivatives significantly lowered blood pressure in hypertensive rats (Bennett et al., 1981). This suggests the potential therapeutic application of these compounds in managing hypertension.

Reactivity and Potential as Ligands

The reactivity of similar compounds has been studied, leading to the synthesis of potential benzodiazepine receptor ligands. Bruni et al. (1994) explored the reactivity of 7‐(2‐dimethylaminovinyl)pyrazolo[1,5‐a]pyrido[3,4‐e]pyrimidines, indicating their relevance in the development of new therapeutic agents (Bruni et al., 1994).

Novel Synthesis Techniques

Recent advancements in synthesis techniques for these compounds have been made. Kaping et al. (2020) reported a regioselective synthesis method for highly substituted pyrazolo[1,5-a]pyrimidines, which is crucial for developing new pharmaceuticals (Kaping et al., 2020).

Molecular and Crystalline Structure Analysis

The molecular and crystalline structures of related pyrazolo[1,5-a]pyrimidine derivatives have been a focus area, with studies like that of Denislamova et al. (2011), which contribute to our understanding of these compounds at a molecular level (Denislamova et al., 2011).

Mecanismo De Acción

Target of Action

The compound “6-(3-Chlorophenyl)-2-methylpyrazolo[1,5-a]pyrimidin-7-amine” is a pyridopyrimidine derivative . Pyridopyrimidines are known to target several proteins, including dihydrofolate reductase (DHFR), tyrosine-protein kinase transforming protein Abl, MAP kinases, and biotin carboxylase . These targets play crucial roles in various cellular processes, including cell growth, signal transduction, and metabolic reactions .

Mode of Action

Pyridopyrimidine derivatives are known to interact with their targets by binding to the active sites of the proteins, thereby inhibiting their function . This interaction can lead to changes in cellular processes controlled by these proteins, potentially leading to therapeutic effects .

Biochemical Pathways

The biochemical pathways affected by this compound would depend on its specific targets. For instance, if it targets DHFR, it could affect the folate pathway, which is crucial for DNA synthesis and cell division . If it targets tyrosine-protein kinase transforming protein Abl or MAP kinases, it could affect various signaling pathways that regulate cell growth and differentiation .

Pharmacokinetics

The compound’s structure suggests that it may have good lipophilicity, which could enhance its absorption and distribution within the body .

Result of Action

The molecular and cellular effects of this compound’s action would depend on its specific targets and the pathways they are involved in. For example, if it inhibits DHFR, it could lead to a decrease in DNA synthesis and cell division, potentially leading to antitumor effects . If it inhibits tyrosine-protein kinase transforming protein Abl or MAP kinases, it could disrupt cell signaling pathways, potentially leading to changes in cell growth and differentiation .

Análisis Bioquímico

Biochemical Properties

Pyrimidine derivatives are known to interact with various enzymes, proteins, and other biomolecules . For instance, some pyrimidine derivatives have been found to inhibit the cyclooxygenase (COX) enzymes, which play a crucial role in inflammation .

Cellular Effects

Pyrimidine derivatives have been reported to exhibit a broad spectrum of activities, including antitumor, antibacterial, CNS depressive, anticonvulsant, and antipyretic activities .

Molecular Mechanism

It is known that pyrimidine derivatives can exert their effects at the molecular level through various mechanisms, such as binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

It is known that pyrimidine derivatives can exhibit changes in their effects over time in laboratory settings .

Dosage Effects in Animal Models

It is known that the effects of pyrimidine derivatives can vary with different dosages in animal models .

Metabolic Pathways

It is known that pyrimidine derivatives can be involved in various metabolic pathways .

Transport and Distribution

It is known that pyrimidine derivatives can be transported and distributed within cells and tissues .

Subcellular Localization

It is known that pyrimidine derivatives can be localized in specific compartments or organelles within the cell .

Propiedades

IUPAC Name |

6-(3-chlorophenyl)-2-methylpyrazolo[1,5-a]pyrimidin-7-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11ClN4/c1-8-5-12-16-7-11(13(15)18(12)17-8)9-3-2-4-10(14)6-9/h2-7H,15H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NEIKKBPEIRPKQY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN2C(=C1)N=CC(=C2N)C3=CC(=CC=C3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11ClN4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

258.70 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(3-chloro-4-fluorophenyl)-2-{1'H-spiro[cycloheptane-1,2'-quinazoline]sulfanyl}acetamide](/img/structure/B2466332.png)

![Methyl 3-[(3,5-dimethylphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate](/img/structure/B2466334.png)

![N-[4-(1-benzofuran-2-yl)-1,3-thiazol-2-yl]-3-phenylpropanamide](/img/structure/B2466338.png)

![(1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl(7-methoxybenzofuran-2-yl)methanone](/img/structure/B2466342.png)

![1,2,3,4-Tetrahydronaphthalen-1-yl-[3-(triazol-2-yl)azetidin-1-yl]methanone](/img/structure/B2466349.png)

![Methyl 5-cyano-2-hydroxy-6-({2-[(4-methoxyphenyl)amino]-2-oxoethyl}sulfanyl)-4-(4-methylphenyl)-3,4-dihydropyridine-3-carboxylate](/img/structure/B2466350.png)